molecular formula C15H10FN3O2S B2907324 N-[2-(2-fluorophenoxy)pyrimidin-5-yl]thiophene-2-carboxamide CAS No. 1396870-30-6

N-[2-(2-fluorophenoxy)pyrimidin-5-yl]thiophene-2-carboxamide

Cat. No.: B2907324
CAS No.: 1396870-30-6
M. Wt: 315.32
InChI Key: FZBSGFLQGXTCHD-UHFFFAOYSA-N
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Description

N-[2-(2-fluorophenoxy)pyrimidin-5-yl]thiophene-2-carboxamide: is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyrimidine ring substituted with a fluorophenoxy group and a thiophene-2-carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(2-fluorophenoxy)pyrimidin-5-yl]thiophene-2-carboxamide typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrimidine ring or the carboxamide group, potentially leading to the formation of amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: : The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds with potential biological activity .

Biology: : It may serve as a ligand in the study of protein-ligand interactions, helping to elucidate the binding mechanisms of various biological targets.

Industry: : In materials science, the compound could be explored for its electronic properties, potentially contributing to the development of organic semiconductors or light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of N-[2-(2-fluorophenoxy)pyrimidin-5-yl]thiophene-2-carboxamide would depend on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The fluorophenoxy and thiophene moieties could interact with hydrophobic pockets, while the pyrimidine ring may form hydrogen bonds with amino acid residues in the target protein .

Comparison with Similar Compounds

Uniqueness: N-[2-(2-fluorophenoxy)pyrimidin-5-yl]thiophene-2-carboxamide is unique due to the presence of both the fluorophenoxy and thiophene-2-carboxamide groups, which may confer distinct electronic and steric properties, making it a valuable scaffold for drug design and materials science applications.

Properties

IUPAC Name

N-[2-(2-fluorophenoxy)pyrimidin-5-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FN3O2S/c16-11-4-1-2-5-12(11)21-15-17-8-10(9-18-15)19-14(20)13-6-3-7-22-13/h1-9H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZBSGFLQGXTCHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=NC=C(C=N2)NC(=O)C3=CC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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